molecular formula C28H23F6N3O4 B1452680 6,6-Dimethyl-3-(5-methyl-3-oxo-2-(4-(trifluoromethoxy)phenyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-6,7-dihydro-1H-indole-2,4(3H,5H)-dione CAS No. 1067647-43-1

6,6-Dimethyl-3-(5-methyl-3-oxo-2-(4-(trifluoromethoxy)phenyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-6,7-dihydro-1H-indole-2,4(3H,5H)-dione

Cat. No.: B1452680
CAS No.: 1067647-43-1
M. Wt: 579.5 g/mol
InChI Key: XLEVMSDNWOWFNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ELOVL6-IN-2 is a potent, orally active, and selective inhibitor of the enzyme elongation of very long-chain fatty acid protein 6 (ELOVL6). This enzyme plays a crucial role in the elongation of fatty acids, specifically converting C16 saturated and monounsaturated fatty acids to C18 species. ELOVL6-IN-2 has been studied for its potential therapeutic applications, particularly in metabolic disorders and cancer .

Mechanism of Action

Target of Action

The primary target of the compound 6,6-Dimethyl-3-(5-methyl-3-oxo-2-(4-(trifluoromethoxy)phenyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-6,7-dihydro-1H-indole-2,4(3H,5H)-dione, also known as ELOVL6-IN-2, is the enzyme ELOVL6 . ELOVL6 is a member of the very-long-chain fatty acid elongase (ELOVL) family, which plays essential roles in lipid metabolism and cellular functions .

Mode of Action

ELOVL6-IN-2 acts as a potent, orally active, and selective inhibitor of ELOVL6 . ELOVL6 is a microsomal enzyme involved in the elongation of C16 saturated and monounsaturated fatty acids to form C18 fatty acids . By inhibiting ELOVL6, ELOVL6-IN-2 can effectively alter the fatty acid composition within cells .

Biochemical Pathways

The inhibition of ELOVL6 by ELOVL6-IN-2 affects the synthesis of very-long-chain fatty acids (VLCFAs), which are essential components of various cellular processes, including lipid metabolism, membrane structure, and cell signaling . VLCFAs serve as precursors for various lipid species, such as ceramides, sphingolipids, and cholesterol esters . Therefore, the action of ELOVL6-IN-2 can influence vital cellular processes, including membrane composition and fluidity, lipid droplet formation, and lipid signaling pathways .

Pharmacokinetics

It is known that elovl6-in-2 is orally active , suggesting that it has good bioavailability

Result of Action

The inhibition of ELOVL6 by ELOVL6-IN-2 results in a change in the cellular fatty acid composition . This can protect against insulin resistance, impaired insulin secretion, and obesity-related disorders . Therefore, ELOVL6-IN-2 is a crucial metabolic checkpoint, and limiting ELOVL6 expression or activity could be a new therapeutic approach to treat type 2 diabetes mellitus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ELOVL6-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed in patents and scientific literature . Generally, the synthesis involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations.

Industrial Production Methods

Industrial production of ELOVL6-IN-2 follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimizing reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for quality assurance .

Chemical Reactions Analysis

Types of Reactions

ELOVL6-IN-2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

ELOVL6-IN-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study fatty acid elongation and lipid metabolism.

    Biology: Investigated for its role in cellular processes and metabolic pathways.

    Medicine: Explored as a potential therapeutic agent for metabolic disorders such as type 2 diabetes and obesity.

    Industry: Utilized in the development of new drugs and therapeutic strategies .

Comparison with Similar Compounds

Similar Compounds

    ELOVL6-IN-1: Another inhibitor of ELOVL6 with similar properties.

    ELOVL6-IN-3: A newer compound with enhanced selectivity and potency.

Uniqueness

ELOVL6-IN-2 is unique due to its high selectivity and oral bioavailability. It has shown promising results in preclinical studies, particularly in reducing insulin resistance and improving metabolic health .

Conclusion

ELOVL6-IN-2 is a significant compound with diverse applications in scientific research and potential therapeutic uses. Its ability to selectively inhibit ELOVL6 makes it a valuable tool for studying lipid metabolism and developing new treatments for metabolic disorders and cancer.

Properties

IUPAC Name

6,6-dimethyl-3-[5-methyl-3-oxo-2-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-4-yl]-1-phenyl-3-(trifluoromethyl)-5,7-dihydroindole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F6N3O4/c1-15-21(23(39)37(35-15)17-9-11-18(12-10-17)41-28(32,33)34)26(27(29,30)31)22-19(13-25(2,3)14-20(22)38)36(24(26)40)16-7-5-4-6-8-16/h4-12,35H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEVMSDNWOWFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC(F)(F)F)C3(C4=C(CC(CC4=O)(C)C)N(C3=O)C5=CC=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23F6N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657629
Record name 6,6-Dimethyl-3-{5-methyl-3-oxo-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-pyrazol-4-yl}-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067647-43-1
Record name 6,6-Dimethyl-3-{5-methyl-3-oxo-2-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1H-pyrazol-4-yl}-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,6-Dimethyl-3-(5-methyl-3-oxo-2-(4-(trifluoromethoxy)phenyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-6,7-dihydro-1H-indole-2,4(3H,5H)-dione

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